Essential Thrombocythemia Platelet Control: IMG-7289 Phase 2b Quantitative Response Rates vs. Standard of Care Failure Baseline
In a global Phase 2b study (IMG-7289-CTP-201; NCT04254978) of bomedemstat monotherapy in ET patients resistant to or intolerant of at least one standard-of-care treatment (hydroxyurea, interferon, or anagrelide), 95% of patients (61 of 64) treated for ≥24 weeks achieved platelet count reduction to ≤400 × 10⁹/L without new thromboembolic events, with a median time to response of 10 weeks [1]. The baseline comparator group — patients failing prior SOC — had failed to achieve durable platelet control on existing therapies. Additionally, among the 14 patients with elevated baseline white blood cell counts, 100% reduced WBC count to ≤10 × 10⁹/L by Week 24 [1]. Symptom improvement was observed in 78% of patients with baseline MPN-SAF TSS >20, with 52% achieving ≥10-point improvement [1].
| Evidence Dimension | Proportion of patients achieving platelet count ≤400 × 10⁹/L without thromboembolic events at ≥24 weeks |
|---|---|
| Target Compound Data | 95% (61/64 patients) |
| Comparator Or Baseline | Patients resistant/intolerant to hydroxyurea, interferon, or anagrelide (failed ≥1 prior SOC) |
| Quantified Difference | 95% response rate in a population that had previously failed standard cytoreductive therapy |
| Conditions | Phase 2b open-label study; once-daily oral bomedemstat; ET patients with inadequate response or intolerance to ≥1 SOC (NCT04254978) |
Why This Matters
This evidence demonstrates that bomedemstat achieves robust platelet control in a patient population for which hydroxyurea, anagrelide, and interferon have already proven inadequate or intolerable — directly addressing a defined clinical unmet need and procurement value proposition.
- [1] Palandri F, et al. Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations. Blood. 2023;142(Supplement 1):1820. (IMG-7289-CTP-201 Phase 2b data). View Source
